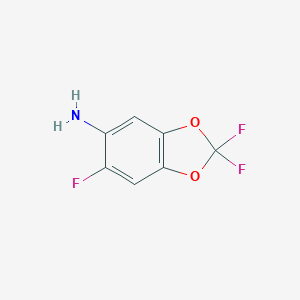

2,2,6-Trifluoro-1,3-benzodioxol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trifluoro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVTVWOEVYKSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559933 | |

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120934-03-4 | |

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,6 Trifluoro 1,3 Benzodioxol 5 Amine and Its Derivatives

Precursor Synthesis and Functionalization Pathways

The construction of the 2,2,6-Trifluoro-1,3-benzodioxol-5-amine scaffold relies on the careful synthesis and functionalization of precursor molecules. Key strategies involve the preparation of carboxylic acid and nitro-substituted benzodioxole intermediates.

Synthesis of 2,2,6-Trifluorobenzo[d]nih.govenamine.netdioxole-5-carboxylic Acid and Related Carboxylic Acid Precursors

A plausible synthetic route to 2,2,6-Trifluorobenzo[d] nih.govenamine.netdioxole-5-carboxylic acid begins with a suitably substituted catechol. For instance, the synthesis can commence with the formation of a 2,2-difluoro-1,3-benzodioxole (B44384) ring system from a catechol precursor, a reaction that can be achieved using various fluorinating agents. Subsequent functionalization of the aromatic ring is then necessary to introduce the carboxylic acid and the additional fluorine atom.

One potential pathway involves the electrophilic fluorination of a pre-existing benzodioxole carboxylic acid derivative. Alternatively, the synthesis could start from a trifluorinated benzene (B151609) derivative which is then converted to the corresponding catechol, followed by the formation of the dioxole ring.

Once a suitable carboxylic acid precursor is obtained, it can serve as a key intermediate for the synthesis of the target amine via reactions such as the Curtius rearrangement. The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), generated from the carboxylic acid, to an isocyanate, which can then be hydrolyzed to the primary amine. nih.govontosight.ainih.govwikipedia.orgrsc.orgorganic-chemistry.orgillinoisstate.edu This method is known for its tolerance of various functional groups and often proceeds with retention of configuration. nih.govnih.gov

Table 1: Plausible Reaction Steps for the Synthesis of 2,2,6-Trifluorobenzo[d] nih.govenamine.netdioxole-5-carboxylic Acid This table presents a hypothetical reaction sequence based on established organic chemistry principles, as direct literature precedent for this specific multi-step synthesis is not readily available.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Fluorocatechol | Difluorocarbene source (e.g., from sodium chlorodifluoroacetate) | 6-Fluoro-2,2-difluoro-1,3-benzodioxole |

| 2 | 6-Fluoro-2,2-difluoro-1,3-benzodioxole | Directed ortho-metalation followed by carboxylation (e.g., n-BuLi, then CO2) | 2,2,6-Trifluorobenzo[d] nih.govenamine.netdioxole-5-carboxylic acid |

Generation of this compound via Nitro Reduction and Amine Functionalization

An alternative and widely used approach for the introduction of an amino group onto an aromatic ring is through the reduction of a nitro group. This pathway would involve the initial synthesis of 2,2,6-trifluoro-5-nitrobenzo[d] nih.govenamine.netdioxole. The nitration of the 2,2,6-trifluorobenzodioxole core would need to be regioselective to install the nitro group at the desired 5-position.

The subsequent reduction of the nitro group to an amine can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common and efficient method. prepchem.com Other chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid can also be employed. google.comdtic.milresearchgate.net The choice of reducing agent can be critical to ensure compatibility with the fluorine substituents on the molecule.

Table 2: General Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature | Notes |

| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | Common and effective method for clean reduction. |

| SnCl₂, HCl | Ethanol or Ethyl Acetate | Reflux | A classic method for nitro group reduction. |

| Fe, CH₃COOH | Acetic Acid | Reflux | An inexpensive and effective reducing system. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room Temperature to Reflux | A milder reducing agent, suitable for sensitive substrates. |

Synthetic Routes involving 2,2-Difluoro-5-aminobenzodioxole and Related Amino-Benzodioxoles

The synthesis of related amino-benzodioxoles, such as 2,2-Difluoro-5-aminobenzodioxole, provides valuable insights into the functionalization of this heterocyclic system. The synthesis of 2,2-difluoro-1,3-benzodioxole from catechol is a known process. Subsequent nitration and reduction would lead to 2,2-difluoro-5-aminobenzodioxole. This amine can then be a substrate for further functionalization, including electrophilic fluorination to introduce the third fluorine atom at the 6-position, although this would require careful control of regioselectivity. The presence of the activating amino group would direct the electrophilic fluorinating agent, and the outcome would depend on the specific fluorinating agent and reaction conditions used.

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules with high levels of control over stereochemistry and reactivity. These advanced strategies are applicable to the synthesis of fluorinated amines incorporating benzodioxole moieties.

Enantioselective Synthesis of Fluorinated Amines Incorporating Benzodioxole Moieties

The development of enantioselective methods for the synthesis of chiral fluorinated amines is a significant area of research. nih.govresearchgate.net While specific examples for the this compound scaffold are not extensively documented, general strategies for the enantioselective amination of prochiral substrates or the kinetic resolution of racemic amines can be envisioned.

For instance, transition metal-catalyzed asymmetric amination reactions could be employed. youtube.com Chiral catalysts, often based on metals like rhodium, palladium, or copper, with chiral ligands can facilitate the enantioselective introduction of an amino group. Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary.

Photoredox Catalysis in the Synthesis of Fluorinated Cyclic Amines and Amides from Related Precursors

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. enamine.netrsc.orgnih.gov In the context of fluorinated amine synthesis, photoredox catalysis can be utilized for C-H amination, radical-mediated cyclizations to form nitrogen-containing heterocycles, and other C-N bond-forming reactions.

For the synthesis of derivatives of this compound, photoredox catalysis could potentially be applied in several ways. For example, a photoredox-mediated C-H amination of the 2,2,6-trifluorobenzodioxole core could directly install the amino group. Alternatively, photoredox conditions could be employed to generate nitrogen-centered radicals from suitable precursors, which could then react with the benzodioxole system. nih.govrsc.org The use of visible light as an energy source and the ability to perform reactions at room temperature make this a highly attractive and sustainable approach. rsc.org

Table 3: Common Photocatalysts and Their Applications in Amine Synthesis

| Photocatalyst | Light Source | Typical Application |

| Ru(bpy)₃Cl₂ | Blue LED | C-H Amination, Radical Cyclizations |

| Ir(ppy)₃ | Blue LED | Generation of Nitrogen-Centered Radicals |

| Eosin Y | Green LED | C-N Bond Formation |

| Methylene Blue | Red LED | Oxidative C-H Amination |

Multi-component Coupling Reactions for Benzodioxole Derivatizationgoogle.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are advantageous for creating molecular diversity and complexity in a convergent and atom-economical manner. nih.gov

In the context of benzodioxole derivatization, cross-coupling reactions are particularly valuable. A notable example is the Suzuki-Miyaura coupling reaction, which has been successfully employed to synthesize a variety of new 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.com This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. For instance, (6-bromobenzo[d] chemrxiv.orgnih.govdioxol-5-yl)methanol derivatives can be coupled with various aryl boronic acids to furnish functionalized benzodioxole products in good yields. worldresearchersassociations.com The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling process. worldresearchersassociations.com

Domino reactions involving highly reactive intermediates like arynes also represent an advanced approach for the three-component synthesis of complex heterocycles. mdpi.com Such strategies allow for the rapid construction of multi-substituted aromatic systems from simple precursors. mdpi.com

Modular Two-step Approaches in Fluorinated Amine Synthesisgoogle.com

The synthesis of fluorinated amines often benefits from modular approaches that allow for the systematic assembly of molecular components. chemrxiv.org These strategies are crucial in medicinal chemistry, where the introduction of fluorine can significantly modulate a molecule's properties. chemistryviews.org

Recent advancements include the development of a modular two-step synthesis for cyclic β-fluoroalkyl amines, which employs a photoredox-catalyzed cyclization and hydrogen atom transfer reaction. chemrxiv.org This method provides access to fluorine-containing saturated nitrogen heterocycles, which are attractive structures for tuning properties like basicity and bioavailability. chemrxiv.org

Another powerful modular strategy is the synthesis of fluoroformamidines through the rearrangement of in situ-generated amidoximes. nih.govacs.org This protocol is notable for its speed, with high yields achieved in just minutes at room temperature, and its tolerance for a wide range of functional groups on both the oxime and amine components. nih.govacs.org The requisite acid chloride oximes can be generated in an inexpensive two-step process from commercially available aldehydes, enhancing the modularity and accessibility of the method. nih.govacs.org

Furthermore, protecting-group-free, semi-continuous flow processes have been developed for the synthesis of racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This two-step approach involves an initial photooxidative cyanation to form a fluorinated α-amino nitrile, followed by an acid-mediated nitrile hydrolysis to yield the final amino acid product. chemistryviews.org

Table 1: Overview of Modular Two-Step Approaches for Fluorinated Amine Synthesis

| Product Class | Step 1 | Step 2 | Key Features | Reference(s) |

|---|---|---|---|---|

| Cyclic β-Fluoroalkyl Amines | Synthesis of bromodifluoroethylamines | Photoredox-catalysed cyclisation/HAT | Access to fluorinated saturated heterocycles | chemrxiv.org |

| Fluoroformamidines | Generation of acid chloride oximes | In situ amidoxime (B1450833) formation and rearrangement | Rapid (60s), high yields, broad substrate scope | nih.govacs.org |

| α-Fluoroamides | Generation of difluoromethylene ammonium (B1175870) ylides | Intermolecular addition and rearrangement | Modular access from aldehydes and tertiary amines | cas.cn |

| Racemic Fluorinated α-Amino Acids | Photooxidative cyanation of fluorinated amines | Acid-mediated nitrile hydrolysis | Protecting-group-free, semi-continuous flow process | chemistryviews.org |

Reaction Conditions and Optimization

Solvent-Free Synthesis Approachesacs.org

Information regarding specific solvent-free synthesis approaches for this compound was not available in the consulted research. The development of solvent-free, or solid-state, reactions is an ongoing area of green chemistry aimed at reducing environmental impact and improving reaction efficiency.

Microwave-Assisted Reaction Conditionsworldresearchersassociations.com

Microwave (MW) irradiation has become a popular and effective technique in organic synthesis, celebrated for its ability to dramatically reduce reaction times, increase product yields, and minimize the formation of side products compared to conventional heating methods. nih.govmdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds. nih.gov

While specific microwave-assisted protocols for this compound are not detailed, numerous examples for the synthesis of related nitrogen-containing heterocyclic systems demonstrate the utility of this technique. One-pot, multi-component reactions under microwave irradiation have been used to synthesize pyrazolo[3,4-b]pyridine and 6-Amino-3,5-dicarbonitrile-2-thio-pyridine derivatives, showing significant rate enhancement and improved yields. nih.gov Similarly, the synthesis of various tri-substituted 1,3,5-triazines and 5-azapurines has been achieved efficiently using microwave heating, often under mild conditions and with simplified work-up procedures. nih.govmdpi.com

Table 2: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

| Product Type | Reagents | Conditions | Reaction Time | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, α-keto-nitriles | Acetic Acid | Not specified | Higher yields vs. conventional | nih.gov |

| 6-Methoxy-5,6-dihydro-5-azapurines | 1,2,4-triazol-5-amine, triethyl orthoformate, n-propylamine | THF, 140 °C | 10 min | Fast, simple, relies on accessible reagents | nih.gov |

| Tri-substituted 1,3,5-triazines | Metformin, Benzotriazole-activated benzoic acids, TEA | DMF, 100 °C | 3 h | Catalyst-free, near quantitative yields | mdpi.com |

| Di-arm s-triazine derivatives | 2,4-dichloro-6-substituted-s-triazine, 4-hydroxybenzaldehyde | Less solvent | Not specified | Less time, good yield and purity | mdpi.com |

Catalyst Systems for Benzodioxole Ring Functionalizationmdpi.comresearchgate.net

The functionalization of the benzodioxole ring system often relies on transition metal catalysis, which enables a range of transformations including cross-coupling and C-H bond activation.

Palladium-based catalyst systems are highly effective for this purpose. The Suzuki-Miyaura coupling of brominated benzodioxole derivatives with aryl boronic acids has been optimized using a combination of a palladium catalyst, a ligand, and a base. worldresearchersassociations.com A typical system involves PdCl₂(PPh₃)₂ as the catalyst, triphenylphosphine (B44618) (PPh₃) as a ligand, and potassium carbonate (K₂CO₃) as the base. worldresearchersassociations.com Such conditions facilitate the efficient formation of C-C bonds, allowing for the introduction of diverse substituents onto the benzodioxole core. worldresearchersassociations.com

Direct C-H functionalization offers an alternative, more atom-economical route to derivatization. Methodologies for the regioselective C-H arylation of related fused heterocyclic systems like benzofurazan (B1196253) have been developed using a phosphine-free procedure with Pd(OAc)₂ as the catalyst and KOAc as the base. nih.gov The general catalytic cycle for these transformations typically involves steps of oxidative addition of an aryl halide to the palladium center, C-H bond activation or deprotonation, and subsequent reductive elimination to yield the functionalized product and regenerate the active catalyst. nih.gov

Beyond palladium, other metals are also employed. Platinum catalysts have been used in domino cyclization/alkynylation processes to selectively functionalize the benzene ring of indole (B1671886) systems, demonstrating a powerful strategy for modifying the aromatic portion of fused heterocycles. nih.gov

Table 3: Catalyst Systems for Functionalization of Benzodioxole and Related Heterocycles

| Reaction Type | Substrate Type | Catalyst | Ligand | Base | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Brominated 1,3-Benzodioxole | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | worldresearchersassociations.com |

| C-H Arylation | Benzofurazan | Pd(OAc)₂ | None (Phosphine-free) | KOAc | nih.gov |

| C-H Arylation | 1,2,3-Triazole | Pd(OAc)₂ | 1,10-phenanthroline | t-BuOK | semanticscholar.org |

| Domino Cyclization/Alkynylation | Pyrrole derivative | Platinum catalyst | Not specified | Not specified | nih.gov |

Chemical Transformations and Derivatization of 2,2,6 Trifluoro 1,3 Benzodioxol 5 Amine

Amide and Carboxamide Formation

The primary amine group of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine is readily available for acylation reactions with carboxylic acids or their activated derivatives, leading to the formation of a stable amide bond. This transformation is a cornerstone of medicinal chemistry, enabling the linkage of the fluorinated benzodioxole scaffold to a wide array of other chemical moieties.

Coupling Reactions with Carboxylic Acids to Yield N-Substituted Benzodioxole Amides

The synthesis of N-substituted benzodioxole amides from an amine precursor like this compound is typically achieved through standard amide bond formation protocols. These methods involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Commonly employed coupling reagents for this transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions like racemization. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU) are also highly effective activating agents known for rapid reaction times and high yields.

A general synthetic scheme involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and any additives. After a brief activation period, the this compound is introduced, and the reaction is stirred at room temperature until completion.

| Reagent Class | Examples | Typical Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Widely used, cost-effective. Byproducts can complicate purification (DCU is a precipitate, EDC byproduct is water-soluble). |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High efficiency, rapid reactions. Byproducts are generally water-soluble. Avoids guanidinium (B1211019) by-product formation. |

| Aminium/Uronium Salts | HATU, HBTU, COMU® | DIPEA, TEA | Very powerful activators, known for high yields and low racemization. Often the reagent of choice for difficult couplings. |

Investigation of Benzodioxole Carboxamide Derivatives

Benzodioxole carboxamides are a class of compounds that have attracted significant interest in pharmaceutical research due to their diverse biological activities. While specific studies on derivatives of this compound are not extensively detailed in the literature, research on analogous non-fluorinated and difluorinated benzodioxole carboxamides provides insight into the potential applications of this compound class. These derivatives have been investigated for their anticancer, antidiabetic, and antioxidant properties.

For example, a series of benzodioxole carboxamide derivatives were synthesized and evaluated for their in vitro α-amylase inhibitory effects as a measure of antidiabetic potential. nih.gov In this study, compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 and 0.68 µM, respectively. nih.gov Furthermore, compound IId demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov

In another study, carboxamide-containing benzodioxole compounds (2a and 2b ) were synthesized and showed notable anticancer activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. researchgate.net Compound 2b was found to induce cell cycle arrest at the G2/M phase. researchgate.net The fluorinated benzodioxole moiety is a key component in modern pharmaceuticals; for instance, the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a critical structural element in the cystic fibrosis drugs Lumacaftor and Tezacaftor. nih.gov

| Compound | Structure | Biological Target/Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| IIa | N-(4-phenoxyphenyl)benzo[d] mdpi.commdpi.comdioxole-5-carboxamide | α-Amylase Inhibition | 0.85 µM | nih.gov |

| IIc | N-(4-(4-chlorophenoxy)phenyl)benzo[d] mdpi.commdpi.comdioxole-5-carboxamide | α-Amylase Inhibition | 0.68 µM | nih.gov |

| IId | N-(4-(2-methoxyphenoxy)phenyl)benzo[d] mdpi.commdpi.comdioxole-5-carboxamide | HeLa Cytotoxicity | 26.59 µM | nih.gov |

| A549 Cytotoxicity | 31.42 µM | |||

| MCF-7 Cytotoxicity | 42.75 µM | |||

| HepG2 Cytotoxicity | 65.16 µM | |||

| 2b | N-(3,4-dimethoxyphenyl)benzo[d] mdpi.commdpi.comdioxole-5-carboxamide | Hep3B Cytotoxicity | Potent Activity / G2/M Arrest | researchgate.net |

Cycloaddition Reactions and Heterocycle Formation

The aniline-like structure of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions enable the construction of complex molecular architectures that are of interest in materials science and medicinal chemistry.

Annulation Processes Involving Fluorinated Benzodioxoles

Annulation reactions are a powerful strategy for constructing cyclic compounds. Transition metal-catalyzed C-H activation and subsequent annulation have emerged as an efficient method for building complex heterocyclic frameworks. Rhodium(III)-catalyzed reactions, in particular, have been successfully used for the annulation of anilines and anilides with various coupling partners like alkynes and diynes. epa.govresearchgate.net These processes can form polycyclic aromatic systems and synthetically valuable indolines. epa.govresearchgate.net For instance, a Rh(III)-catalyzed oxidative C–H activation/domino annulation of N-Boc-anilines with 1,3-diynes has been developed to construct tricyclic N,O-heteroaromatics. epa.gov While specific examples utilizing this compound are not prominently featured, its structural similarity to the anilines used in these studies suggests its potential as a substrate in similar transition-metal-catalyzed annulation strategies for the assembly of novel fluorinated heterocycles. epa.govresearchgate.netfigshare.com

Synthesis of 2-Trifluoromethylquinolines via Cyclization with Fluorinated Precursors

Quinolines are a vital class of heterocycles found in numerous natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability and bioactivity. Several classic synthetic methods can be employed to construct the quinoline (B57606) core using an aniline (B41778) precursor, such as this compound. These methods typically involve the condensation and cyclization of the aniline with a three-carbon building block.

Established routes to quinolines from anilines include:

Combes Synthesis: The condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. nih.gov

Conrad–Limpach–Knorr Synthesis: The reaction of anilines with β-ketoesters. At lower temperatures, this yields a β-amino acrylate (B77674) which cyclizes to a 4-quinolone, while at higher temperatures, anilides are formed which cyclize to 2-quinolones. nih.gov

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acid or base catalysis. nih.gov

These methods are adaptable for the synthesis of substituted and fluorinated quinolines. For example, the reaction of a fluorinated aniline with ethyl trifluoroacetoacetate is a known approach for synthesizing quinolines bearing a trifluoromethyl group. The specific regiochemical outcome of the cyclization can be influenced by the substitution pattern on the aniline ring.

Synthesis of Thiazolyl-pyrazoline Derivatives Bearing Benzodioxole Moiety

The molecular hybridization of different heterocyclic scaffolds is a common strategy for developing new therapeutic agents. Thiazolyl-pyrazoline derivatives incorporating a benzodioxole moiety have been synthesized and investigated, particularly for their potential as anticancer agents. mdpi.comkoyauniversity.org

The synthesis of these complex heterocycles typically begins with a benzodioxole-containing aldehyde, such as piperonal (B3395001) (benzo[d] mdpi.commdpi.comdioxole-5-carbaldehyde). A Claisen-Schmidt condensation between the aldehyde and a substituted acetophenone (B1666503) yields a chalcone (B49325) (an α,β-unsaturated ketone). This chalcone serves as the key intermediate.

The pyrazoline ring is then constructed by a cyclization reaction between the chalcone and a hydrazine (B178648) derivative. For example, reacting the chalcone with thiosemicarbazide (B42300) in an alkaline medium leads to the formation of a pyrazoline carbothioamide. mdpi.com This intermediate is the precursor to the thiazole (B1198619) ring. The final thiazole ring is formed by reacting the pyrazoline carbothioamide with an α-haloketone, such as a substituted phenacyl bromide, in a Hantzsch-type thiazole synthesis. koyauniversity.org This multi-step sequence allows for the systematic construction of the desired thiazolyl-pyrazoline scaffold appended to the benzodioxole core.

| Compound | Structure | Target/Cell Line | Result (IC50) | Reference |

|---|---|---|---|---|

| C6 | 2-(5-(benzo[d] mdpi.commdpi.comdioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | HER-2 (Enzyme) | 0.18 µM | mdpi.com |

| MCF-7 (Breast Cancer) | 0.09 µM | |||

| B16-F10 (Melanoma) | 0.12 µM |

Construction of Imidazothiazole and Thiazole-Hydrazone Conjugates

The synthesis of imidazothiazole and thiazole-hydrazone scaffolds from this compound involves multi-step pathways leveraging foundational heterocyclic chemistry reactions. A plausible route to these conjugates begins with the conversion of the primary amine to a more versatile intermediate, such as an α-haloketone.

For the synthesis of thiazole-hydrazone derivatives, the parent amine can first be transformed into the corresponding aldehyde, 2,2,6-trifluoro-1,3-benzodioxole-5-carbaldehyde. This aldehyde serves as a precursor for a thiosemicarbazone through condensation with thiosemicarbazide. Subsequent cyclization of the resulting thiosemicarbazone with an α-haloketone, a key step in Hantzsch thiazole synthesis, yields the desired thiazole-hydrazone conjugate. nih.govnih.gov

The construction of the bicyclic imidazothiazole system requires a 2-aminothiazole (B372263) intermediate. This can be achieved by first converting the starting amine into an α-bromoacetophenone derivative via diazotization followed by a Sandmeyer-type reaction. The resulting 2-bromo-1-(2,2,6-trifluoro-1,3-benzodioxol-5-yl)ethan-1-one can then undergo a Hantzsch reaction with thiourea (B124793) to form the 2-amino-4-(2,2,6-trifluoro-1,3-benzodioxol-5-yl)thiazole. Further reaction of this aminothiazole with another α-haloketone leads to the annulation of the imidazole (B134444) ring, completing the imidazothiazole framework.

Electrophilic and Radical Functionalization

C–H Gem-Difunctionalization of 1,3-Benzodioxoles via Photoredox Radical/Polar Crossover

The 1,3-benzodioxole (B145889) core, present in the title compound, is susceptible to C–H functionalization at the C2 position through visible-light photoredox catalysis. nih.govrsc.org This process enables a sequential C–H gem-difunctionalization, allowing for the construction of highly functionalized monofluorocyclohexenes. nih.gov The reaction mechanism is initiated by the direct single-electron oxidation of the 1,3-benzodioxole by an excited photocatalyst, such as 4CzIPN, to produce a radical cation. nih.gov

Table 1: Optimized Conditions for Photoredox Defluorinative Mono-γ,γ-difluoroallylation of 1,3-Benzodioxole

| Parameter | Condition |

|---|---|

| Photocatalyst | 4CzIPN |

| Base | 2,4,6-Collidine |

| Solvent | MeCN (Acetonitrile) |

| Reactant Ratio | 2:1 (1,3-Benzodioxole : α-trifluoromethyl alkene) |

Data sourced from studies on the general 1,3-benzodioxole system. nih.gov

Radical-Based Trifluoromethylthiolation Reactions

The introduction of the trifluoromethylthio (-SCF₃) group onto the aromatic ring of this compound can be achieved through radical-based reactions. A common strategy involves the conversion of the primary amine into a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction with a suitable trifluoromethylthiolating agent, which generates an aryl radical that combines with an SCF₃ source. However, this method can sometimes result in lower yields with amine-containing substrates due to the potential for undesired triazene (B1217601) formation. researchgate.net

Alternatively, direct N-trifluoromethylthiolation of the amine group is possible. This transformation uses electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenamide, to directly attach the -SCF₃ group to the nitrogen atom, yielding a trifluoromethylsulfanylamine. nih.govbeilstein-journals.org This method avoids the generation of diazonium salts and provides a more direct route to N-functionalized derivatives.

Incorporation into Complex Molecular Architectures

Derivatives as Components of Tripodal Receptor-Type Symmetrical Molecules

The primary amine functionality of this compound makes it an ideal "arm" component for the synthesis of C₃-symmetrical tripodal molecules. These structures are typically assembled by reacting three equivalents of the amine-containing molecule with a central, trifunctional core.

A standard synthetic approach involves the reaction of the amine with a C₃-symmetric acid chloride, such as 1,3,5-benzenetricarbonyl trichloride (B1173362) (trimesoyl chloride), in the presence of a non-nucleophilic base like triethylamine. rsc.org The reaction proceeds via nucleophilic acyl substitution, forming three stable amide bonds and linking the three benzodioxole units to the central benzene (B151609) ring. Another common core for this type of synthesis is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the sequential substitution of the chlorine atoms allows for controlled assembly. frontiersin.org The resulting tripodal molecules possess a well-defined three-dimensional structure, suitable for applications in supramolecular chemistry and molecular recognition. researchgate.netresearchgate.net

Table 2: Components for Synthesis of a Tripodal Amide Receptor

| Role | Compound | Stoichiometry |

|---|---|---|

| Central Core | 1,3,5-Benzenetricarbonyl trichloride | 1 equivalent |

| Arm | This compound | 3 equivalents |

| Base | Triethylamine | >3 equivalents |

| Solvent | Dry Chloroform or THF | - |

Chalcone and Thiosemicarbazone Derivatives

The synthesis of chalcone and subsequently thiosemicarbazone derivatives from this compound provides access to compounds with the characteristic α,β-unsaturated ketone system and its imine analogue. acs.orgbiointerfaceresearch.com

The initial step requires the conversion of the starting amine into an aromatic aldehyde, namely 2,2,6-trifluoro-1,3-benzodioxole-5-carbaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH or KOH) to form the chalcone structure (a 1-(aryl)-3-(2,2,6-trifluoro-1,3-benzodioxol-5-yl)prop-2-en-1-one). nih.govnih.gov

The resulting chalcone can be further derivatized to a thiosemicarbazone. This is achieved through a condensation reaction between the chalcone's carbonyl group and thiosemicarbazide, typically catalyzed by a small amount of acid. asianpubs.orgnih.gov This reaction replaces the carbonyl oxygen with a =N-NH-C(=S)NH₂ group, yielding the final chalcone-thiosemicarbazone derivative. nih.gov

Table 3: Synthetic Pathway to Chalcone and Thiosemicarbazone Derivatives

| Step | Reaction Type | Starting Materials | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2,2,6-Trifluoro-1,3-benzodioxole-5-carbaldehyde + Aryl Acetophenone | Chalcone Derivative |

| 2 | Condensation | Chalcone Derivative + Thiosemicarbazide | Thiosemicarbazone Derivative |

Based on a comprehensive search for scientific literature, detailed mechanistic and computational studies focusing specifically on this compound are not available in the public domain. Consequently, it is not possible to provide the requested in-depth analysis for the specified outline sections (4.1 and 4.2) and their subsections, as no research findings, data tables, or specific discussions on this particular compound could be retrieved.

The stringent requirement to focus solely on "this compound" and adhere strictly to the provided outline cannot be met without dedicated research literature on this molecule, which appears to be unavailable. Information on related structures or general principles cannot be substituted without violating the explicit instructions of the request.

Therefore, the article sections on Mechanistic and Computational Studies, including Elucidation of Reaction Mechanisms and Quantum Chemical Investigations for this compound, cannot be generated.

Mechanistic and Computational Studies on 2,2,6 Trifluoro 1,3 Benzodioxol 5 Amine Systems

Quantum Chemical Investigations

HOMO-LUMO Energy Level Analysis

The electronic properties and global reactivity of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine can be elucidated through the analysis of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's ability to donate or accept electrons, respectively. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE).

The HOMO-LUMO gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com For related aromatic compounds, these calculations are often performed using basis sets like B3LYP/6-311++G to determine parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. researchgate.net

In the case of this compound, the electron-donating amine (-NH₂) group is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl (-CF₂) group on the dioxole ring and the fluorine atom on the benzene (B151609) ring will likely lower the energy of the LUMO. The interplay of these substituents dictates the ultimate energy gap and reactivity profile of the molecule. The distribution of the HOMO and LUMO orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich portions, such as the amino-substituted benzene ring, while the LUMO may be distributed across the benzodioxole system, influenced by the fluorine atoms.

Table 1: Calculated Electronic Properties of a Benzodioxole Derivative Note: The following data is illustrative for a related benzodioxole system, calculated using DFT methods, to demonstrate the type of information gained from HOMO-LUMO analysis.

| Parameter | Value (eV) |

| EHOMO | -7.0 |

| ELUMO | -1.314 |

| Energy Gap (ΔE) | 5.686 |

| Ionization Potential (I) | 7.0 |

| Electron Affinity (A) | 1.314 |

| Electronegativity (χ) | 4.157 |

| Chemical Hardness (η) | 2.843 |

| Chemical Softness (S) | 0.176 |

Computational Insights into Enzyme-Catalyzed Reactions

Computational enzymology provides powerful tools to investigate the interactions between small molecules like this compound and biological macromolecules. nih.govdntb.gov.ua Methods such as molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can offer atomic-level insights into the catalytic mechanisms of enzymes that may metabolize this compound. nih.govresearchgate.net

Enzymes like cytochrome P450 (CYP450) and dioxygenases are often involved in the metabolism of aromatic amines and fluorinated compounds. nih.govresearchgate.net Computational studies can predict the binding affinity and orientation of this compound within the active site of such enzymes. Molecular docking can model various binding poses, identifying key interactions, such as hydrogen bonds between the amine group and active site residues, which are crucial for substrate specificity. dntb.gov.ua

Furthermore, QM/MM calculations can be used to model the enzymatic reaction itself. nih.gov For instance, if this compound were a substrate for a CYP450 enzyme, QM/MM could be used to elucidate the reaction pathway for hydroxylation of the aromatic ring or N-dealkylation. These calculations determine the energy barriers for different potential reaction pathways, revealing the most likely metabolic products. researchgate.net Such studies are critical for understanding how the fluorine substituents influence the metabolic fate of the molecule, as the cleavage of a C-F bond is energetically demanding. nih.govresearchgate.net Computational approaches are essential for elucidating the catalytic mechanisms, reaction energetics, and the role of specific amino acid residues in the enzymatic process. mdpi.com

Structural Characterization and Elucidation

X-ray Crystallographic Analysis for Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation.

Based on analyses of similar benzodioxole-containing structures, the 1,3-benzodioxole (B145889) ring system is expected to be nearly planar. mdpi.com The analysis would also detail the geometry of the amine group and the orientation of the trifluorinated carbon on the dioxole ring.

Table 2: Representative Crystallographic Data for a Benzodioxole Derivative Note: This table presents typical crystallographic parameters that would be obtained for a related compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4067 (5) |

| b (Å) | 6.8534 (3) |

| c (Å) | 23.2437 (12) |

| β (°) | 94.627 (2) |

| V (ų) | 1652.37 (14) |

| Z | 4 |

Spectroscopic Approaches for Structural Confirmation

A combination of spectroscopic techniques is essential for confirming the structure of this compound and is often used in conjunction with crystallographic data.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include N-H stretching for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C=C stretching vibrations. Strong absorptions corresponding to C-F bond stretching would also be prominent. For a related compound, ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, characteristic peaks confirmed its functional groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the number and environment of hydrogen atoms. One would expect to see distinct signals for the aromatic protons and the protons of the amine group (-NH₂). The coupling patterns between adjacent aromatic protons would help confirm their positions on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the carbons of the benzene ring, the dioxole ring, and the trifluoromethyl carbon.

¹⁹F NMR: Fluorine NMR is particularly important for fluorinated compounds. A signal corresponding to the fluorine atom on the benzene ring and a signal for the -CF₂- group would be expected, with their chemical shifts providing information about their electronic environment.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum would provide the exact molecular formula. nist.govnih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information, helping to confirm the connectivity of the atoms.

Applications of 2,2,6 Trifluoro 1,3 Benzodioxol 5 Amine As a Research Scaffold and Chemical Probe

Design and Discovery of Bioactive Molecules

The 1,3-benzodioxole (B145889) scaffold is a privileged structure in medicinal and agricultural chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of activities. researchgate.netnih.gov The addition of fluorine atoms, as in 2,2,6-Trifluoro-1,3-benzodioxol-5-amine, further refines the properties of this scaffold, enabling the development of targeted and potent bioactive molecules.

The 1,3-benzodioxole framework has been successfully employed to create potent auxin receptor agonists that promote plant root growth. In one study, a series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were designed and synthesized based on the auxin receptor TIR1 (Transport Inhibitor Response 1).

Bioassays revealed that several of these compounds exhibited significant root growth-promoting activity. Notably, compound K-10 demonstrated an exceptional ability to enhance root growth in both Arabidopsis thaliana and Oryza sativa (rice), far exceeding the effects of the common synthetic auxin, 1-naphthylacetic acid (NAA). Further investigations using auxin-related mutants confirmed that K-10 functions through the TIR1-mediated signaling pathway, mimicking the physiological effects of natural auxins. Molecular docking analyses suggested that K-10 has a stronger binding affinity with the TIR1 receptor compared to NAA, providing a structural basis for its high activity. These findings underscore the potential of this class of benzodioxole derivatives as a promising scaffold for developing new, effective plant growth regulators.

Table 1: Root Growth-Promoting Activity of Selected Benzodioxole Derivatives

| Compound | Plant Species | Observation |

|---|---|---|

| K-10 | Arabidopsis thaliana | Excellent root growth-promoting activity, superior to NAA. |

| K-10 | Oryza sativa | Remarkable promotive effect on root growth. |

Picolinic acid and its derivatives, known as picolinates, are a significant class of synthetic auxin herbicides. nih.govfrontiersin.org The development of novel herbicides within this class has led to the commercialization of compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which feature a 6-aryl-2-picolinate structure. frontiersin.org Research in this area focuses on modifying the picolinate (B1231196) skeleton to discover compounds with improved efficacy and crop safety. frontiersin.orgnih.gov

One strategy involves introducing substituted pyrazole (B372694) rings at the 6-position of the 2-picolinic acid core. Studies have shown that this modification can lead to compounds with potent post-emergence herbicidal activity against a range of broadleaf weeds. nih.govfrontiersin.org While direct synthesis from this compound is not explicitly detailed in these studies, the benzodioxole scaffold is a recognized pharmacophore in pesticides. researchgate.net The principles of modifying picolinic acid structures suggest that incorporating fluorinated benzodioxole moieties could be a viable strategy for creating next-generation herbicides with unique properties.

The 1,3-benzodioxole scaffold is a key component in the development of novel antifungal agents. Researchers have synthesized and evaluated various derivatives, demonstrating their potential to combat a range of pathogenic fungi.

One promising approach involves creating molecular hybrids that combine the benzodioxole moiety with an imidazole (B134444) ring, a critical pharmacophore in clinically used azole antifungals. A series of benzodioxole-imidazole conjugates bearing ester functionalities were synthesized and tested against four fungal strains. Certain compounds, particularly those featuring a trifluoromethylphenyl group (5l and 5m ), displayed potent activity against Candida albicans. Another compound (5b ) was most effective against Candida tropicalis, while others (5o and 5l ) showed strong inhibition of Candida parapsilosis and Aspergillus niger, respectively.

In a separate study, γ-lactam analogs containing a 1,3-benzodioxole unit were developed. Several of these derivatives (21a, 21b, and 21i ) exhibited stronger inhibitory effects against the plant pathogen Alternaria tenuis Nees than the commercial fungicide carbendazim. These results highlight the benzodioxole scaffold as a valuable starting point for designing new antifungal lead candidates for both medical and agricultural applications.

Table 2: Antifungal Activity of Selected Benzodioxole Derivatives

| Compound | Target Fungus | Activity (MIC) |

|---|---|---|

| 5l | Candida albicans | 0.148 µmol/mL |

| 5m | Candida albicans | 0.148 µmol/mL |

| 5b | Candida tropicalis | 0.289 µmol/mL |

| 5o | Candida parapsilosis | Most active in series |

| 21a, 21b, 21i | Alternaria tenuis Nees | More potent than Carbendazim |

The versatility of the benzodioxole scaffold extends to the development of agents for complex human diseases, including diabetes and Alzheimer's disease.

Antidiabetic Agents: Benzodioxole derivatives have been investigated as potential antidiabetic agents, primarily through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. A study on benzodioxole carboxamide derivatives identified compounds IIa and IIc as potent α-amylase inhibitors with IC₅₀ values of 0.85 µM and 0.68 µM, respectively. In another series, spirooxindole derivatives grafted with a benzodioxole moiety were synthesized, with compound 6i showing potent inhibition of both α-glucosidase and α-amylase. These findings suggest that the benzodioxole scaffold can be effectively utilized to design new oral hypoglycemic agents.

Cholinesterase Inhibitors: The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing Alzheimer's disease. The benzodioxole scaffold has been incorporated into novel compounds designed as AChE inhibitors. escholarship.orgnih.gov For instance, a newly synthesized compound containing both benzodioxole and thiadiazole rings (4a ) exhibited significant AChE inhibition with an IC₅₀ value of 0.114 µM. nih.gov This activity, while less potent than the reference drug donepezil (B133215) (IC₅₀ = 0.0201 µM), confirms the potential of benzodioxole-based structures as a foundation for developing new therapies for neurodegenerative disorders. researchgate.netnih.gov

Table 3: Bioactivity of Benzodioxole Derivatives as Enzyme Inhibitors

| Compound/Derivative | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Benzodioxole Carboxamide IIc | α-Amylase | 0.68 µM |

| Benzodioxole Carboxamide IIa | α-Amylase | 0.85 µM |

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) gene, with the ΔF508 mutation being the most common. This mutation leads to misfolding of the CFTR protein, preventing it from reaching the cell surface. "Correctors" are a class of drugs that help the faulty protein fold correctly.

Research into new corrector molecules has included the synthesis of fluorinated analogs to improve potency and allow for PET imaging studies. In one study, fluorine was incorporated into existing corrector scaffolds. The resulting fluorinated corrector analogs demonstrated potency that was comparable to or even better than the original, non-fluorinated compounds. While this research did not specifically use this compound, the positive results from introducing fluorine atoms highlight the potential of using highly fluorinated scaffolds like difluoro- and trifluorobenzodioxole moieties to design novel and more effective CFTR correctors.

The benzodioxole scaffold is a component of compounds investigated for their activity against a wide range of microbes, including viruses and bacteria. researchgate.net

Antiviral (HSV-1) Activity: Herpes Simplex Virus-1 (HSV-1) infections are a global health issue, and the emergence of drug-resistant strains necessitates the search for new antiviral agents. nih.govfrontiersin.orgescholarship.orgresearchgate.net Research has shown that heterocyclic compounds are a promising source of new anti-HSV-1 drugs. frontiersin.org In a virtual screening study targeting the HSV-1 surface glycoprotein (B1211001) D, a compound featuring a dioxolo-isoquinoline moiety, which is structurally related to benzodioxole, was identified as having weak but significant antiviral activity. escholarship.org The compound, 1-(1-benzofuran-2-yl)-2-[(5Z)-2H,6H,7H,8H- researchgate.netnih.govdioxolo[4,5-g]isoquinoline-5-ylidene]ethenone, appeared to act at the viral inactivation stage. escholarship.org This finding suggests that the benzodioxole core and its analogs could serve as a starting point for developing more potent inhibitors of HSV-1.

Antimicrobial Activity: Beyond specific antifungal and antiviral applications, derivatives of the core scaffold have shown broader antimicrobial potential. The introduction of perfluorinated chains into certain molecular structures has been shown to yield potent antimicrobial agents. Highly fluorinated compounds have demonstrated good activity, particularly against Gram-negative bacteria. This suggests that the trifluoro- substitution on the this compound scaffold could contribute positively to the general antimicrobial profile of its derivatives.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. drugdesign.org For derivatives of this compound, SAR analysis provides critical insights into how modifications, particularly the incorporation of fluorine, influence interactions with biological targets.

The introduction of fluorine into organic molecules can profoundly alter their properties, a strategy widely employed in drug design. mdpi.com Fluorine, being the most electronegative element, can modify a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov

Electronic Effects: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. nih.govresearchgate.net In the context of the benzodioxole scaffold, this can affect how the amine group interacts with receptor sites.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. nih.gov Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the compound's half-life and bioavailability. nih.gov

Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency. mdpi.commdpi.com The strategic placement of fluorine on the benzodioxole ring can lead to improved interactions within the binding pockets of enzymes or receptors. mdpi.comnih.gov For instance, studies on fluorinated benzoxaboroles, a related heterocyclic system, have demonstrated that the position of the fluorine atom is crucial for antifungal activity. researchgate.netnih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes. This property is a key consideration in drug design for optimizing pharmacokinetic profiles. mdpi.com

The collective impact of these properties often results in fluorinated analogues exhibiting enhanced biological activity compared to their non-fluorinated counterparts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov This approach uses molecular descriptors—numerical values that characterize the physicochemical, structural, and electronic properties of a molecule—to predict the activity of novel compounds. longdom.orgfiveable.me

For scaffolds like this compound, QSAR models can be developed to guide the design of new derivatives with improved potency. nih.gov The process involves:

Data Set Compilation: Assembling a collection of benzodioxole derivatives with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters. longdom.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation that links the descriptors to the observed activity. fiveable.me

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. fiveable.me

QSAR studies on related heterocyclic systems have successfully identified key structural features required for activity, providing a rational basis for lead optimization. researchgate.net These models can effectively filter large virtual libraries to prioritize candidates for synthesis and biological testing, accelerating the drug discovery process. longdom.org

Computer-Aided Drug Discovery (CADD) encompasses a range of computational techniques that facilitate the identification and optimization of new drug candidates. nih.gov Scaffolds such as this compound are ideal starting points for CADD-based approaches.

Virtual screening is a key CADD method used to search large databases of chemical structures to identify molecules that are likely to bind to a specific biological target. nih.govscielo.org.mx This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. scielo.org.mx Using the benzodioxole scaffold, researchers can design and screen virtual libraries of derivatives to find potential lead compounds for various diseases. For example, CADD approaches have been used to develop potent lead compounds based on the auxin receptor TIR1 by screening chemicals derived from N-(benzo[d] acs.orgtandfonline.comdioxol-5-yl) structures. researchgate.net

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. tandfonline.com This technique provides detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. tandfonline.com

Numerous studies have employed molecular docking to investigate the binding modes of benzodioxole derivatives with various biological targets, demonstrating the versatility of this scaffold.

| Target Protein | Therapeutic Area | Key Findings from Docking Studies |

| Tubulin | Anticancer | Benzodioxole-tagged dacarbazine (B1669748) derivatives bind effectively near residues Pro162B, Met166B, and Thr198B, suggesting potential as microtubule inhibitors. tandfonline.comsemanticscholar.org |

| HER-2 | Anticancer | A thiazolyl-pyrazoline derivative containing a benzodioxole moiety showed potent inhibitory activity, and docking simulations helped determine the probable binding model. nih.gov |

| CYP51 (Lanosterol 14α-demethylase) | Antifungal | Benzodioxole-based pyrazoline derivatives demonstrated good binding affinity into the active site of CYP51, with some compounds coordinating directly with the heme group. benthamdirect.com |

| α-Glucosidase and α-Amylase | Anti-diabetic | Benzodioxole grafted spirooxindole pyrrolidinyl derivatives exhibited potent inhibition, which was further supported by molecular docking studies. rsc.org |

These studies collectively highlight how the benzodioxole fragment can be effectively utilized to design ligands that fit into specific receptor binding sites, and molecular docking serves as an essential tool for visualizing and understanding these interactions.

Role as Chiral Building Blocks and Synthons

In modern drug development, chirality is a critical consideration, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net Chiral building blocks are optically pure compounds used as starting materials in the synthesis of complex, single-enantiomer molecules. sigmaaldrich.comsigmaaldrich.com

The this compound structure is closely related to α-trifluoromethylated amines, which are highly valuable synthons in medicinal chemistry. acs.orgnih.gov The trifluoromethyl (CF3) group can significantly enhance a drug's metabolic stability and binding affinity. nih.gov

Recent advancements have focused on the biocatalytic synthesis of enantioenriched α-trifluoromethyl amines. nih.gov Engineered enzymes, such as variants of cytochrome c552, have been successfully used to catalyze asymmetric N–H carbene insertion reactions, producing chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity (up to >99% yield and 95:5 enantiomeric ratio). acs.orgnih.govresearchwithrutgers.com

This biocatalytic approach offers a sustainable and efficient route to these important pharmacophores. nih.gov The resulting enantioenriched amines can be further diversified to create other valuable fluorinated building blocks, such as β-trifluoromethyl-β-amino alcohols and halides, expanding their utility in drug discovery programs. acs.orgnih.gov Therefore, amine scaffolds like this compound serve as crucial precursors for generating a diverse range of chiral, fluorinated molecules for therapeutic applications.

Derivatization for Pharmacophore Modification and Diversification

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of derivatives. Its inherent structural and electronic properties, conferred by the fluorinated benzodioxole ring and the reactive primary amine, allow for extensive modification to explore chemical space and optimize interactions with biological targets. The strategic derivatization of this compound is a key process in pharmacophore modeling, enabling the systematic alteration of molecular features to enhance potency, selectivity, and pharmacokinetic profiles.

The primary site for derivatization on the this compound molecule is the amino group at the 5-position. This nucleophilic amine readily participates in a variety of chemical transformations, providing a versatile handle for the introduction of new functional groups and the construction of more complex molecular architectures.

Common derivatization strategies involving the amine group include:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amide derivatives. This is a widely used method to introduce a vast array of substituents, thereby modifying the steric and electronic properties of the molecule. For instance, the synthesis of N-(benzo[d] researchgate.netenamine.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives has been explored for developing potent auxin receptor agonists. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the binding affinity of the molecule to its target.

Alkylation and Reductive Amination: Introduction of alkyl groups through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These modifications can alter the lipophilicity and basicity of the parent compound.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to produce urea or thiourea derivatives, respectively. These moieties are known to participate in extensive hydrogen bonding networks, which can be crucial for target recognition.

Heterocycle Formation: The amine can serve as a key building block in the synthesis of various heterocyclic rings, such as pyrimidines, triazoles, or quinazolines. worldresearchersassociations.com This approach significantly diversifies the core structure and introduces new pharmacophoric elements. For example, benzodioxole-containing quinazoline (B50416) derivatives have been investigated as kinase inhibitors.

The fluorine atoms on the benzodioxole ring play a critical role in modulating the properties of the resulting derivatives. The strong electron-withdrawing nature of fluorine can influence the pKa of the amine group, affecting its reactivity and ionization state at physiological pH. nih.gov Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. nih.govresearchgate.net It can also improve membrane permeability and binding affinity to target proteins. nih.govresearchgate.net The presence of the difluoromethylene group in the dioxole ring, as seen in drugs like Lumacaftor and Tezacaftor, highlights the importance of this fluorinated motif in modern drug design for improving drug-target interactions. enamine.net

The diversification of the this compound scaffold through these derivatization strategies allows for the generation of compound libraries for high-throughput screening. By systematically varying the substituents attached to the amine, researchers can probe the structure-activity relationships (SAR) of a particular biological target. This iterative process of synthesis and biological evaluation is fundamental to the discovery of new chemical probes and lead compounds for drug development.

The following table illustrates potential derivatives of this compound and the rationale for their synthesis in the context of pharmacophore modification.

| Derivative Class | R Group Example | Synthetic Transformation | Rationale for Pharmacophore Modification |

| Amides | Benzoyl | Acylation with benzoyl chloride | Introduction of an aromatic ring to explore π-π stacking interactions. |

| Sulfonamides | p-Toluenesulfonyl | Reaction with p-toluenesulfonyl chloride | Incorporation of a hydrogen bond donor/acceptor group to enhance target binding. |

| N-Alkylamines | Benzyl | Reductive amination with benzaldehyde | Increased lipophilicity and introduction of a flexible hydrophobic moiety. |

| Ureas | Phenyl | Reaction with phenyl isocyanate | Addition of a rigid unit with strong hydrogen bonding capabilities. |

| Triazoles | Phenyl-1,2,3-triazole | Multi-step synthesis involving azide (B81097) formation and cycloaddition | Creation of a bioisosteric replacement for other functional groups and introduction of a stable heterocyclic ring. worldresearchersassociations.com |

These examples represent a fraction of the possibilities for derivatizing this compound. The strategic selection of reaction partners and synthetic routes enables the fine-tuning of molecular properties to achieve desired biological activities, underscoring the importance of this compound as a versatile scaffold in chemical biology and medicinal chemistry research.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex fluorinated molecules like 2,2,6-Trifluoro-1,3-benzodioxol-5-amine traditionally involves multi-step processes that can be resource-intensive and may utilize hazardous reagents. Future research is increasingly focused on developing greener and more efficient synthetic methodologies.

Emerging trends in sustainable fluorination chemistry offer promising alternatives. numberanalytics.com Methods such as photocatalytic and electrochemical fluorination are gaining traction as they often proceed under mild conditions, reducing energy consumption and the need for harsh chemicals. numberanalytics.com For instance, photocatalysis can harness light energy to activate C-H bonds for selective fluorination, while electrochemical methods provide a reagent-free approach to introducing fluorine atoms. numberanalytics.com Another environmentally friendly approach is mechanochemical solid-state fluorination, which uses potassium fluoride (B91410) (KF) and avoids the use of toxic, high-boiling point solvents. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Fluorination Methods

| Feature | Traditional Methods (e.g., Balz-Schiemann) | Emerging Sustainable Methods |

| Reagents | Often hazardous (e.g., HF, F2 gas, BF3) numberanalytics.comrsc.org | Benign sources (e.g., KF), or reagent-free (electrochemistry) numberanalytics.comrsc.org |

| Conditions | Often harsh (high temperatures, pressures) numberanalytics.com | Mild (room temperature, ambient pressure) numberanalytics.comnih.gov |

| Solvents | High-boiling, often toxic and difficult to remove rsc.org | Minimal or no solvent (mechanochemistry), greener solvents rsc.org |

| Byproducts | Toxic gases, difficult-to-remove salts rsc.org | Benign salts, minimal waste rsc.org |

| Efficiency | Can have moderate yields and selectivity | Potentially higher yields and selectivity numberanalytics.comnottingham.ac.uk |

Advanced Computational Modeling for Predicting Reactivity and Biological Interactions

Computational chemistry provides powerful tools to predict the behavior of molecules, thereby accelerating the design and discovery process. For this compound, advanced computational modeling represents a significant avenue for future exploration.

Quantum chemical methods like Density Functional Theory (DFT) can be employed to understand the electronic structure of the molecule. nih.govnih.gov Such calculations can predict sites of reactivity, bond strengths, and NMR spectra, which can guide synthetic efforts and structural confirmation. nih.gov For instance, electron density mapping can identify electron-rich and electron-deficient regions, predicting how the molecule will interact with electrophiles and nucleophiles. nih.gov

Molecular docking is another crucial computational technique that can predict how derivatives of this compound might bind to specific biological targets. nih.govtandfonline.combenthamdirect.com By simulating the interaction between a ligand (the benzodioxole derivative) and a protein, researchers can estimate binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic interactions. tandfonline.com This in silico screening can prioritize which derivatives to synthesize and test, saving considerable time and resources. Studies have already demonstrated the utility of docking for other benzodioxole derivatives against targets like HER-2, tubulin, and cytochrome P450 enzymes. nih.govbenthamdirect.comsemanticscholar.org

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic properties | Reactivity maps, spectroscopic data (NMR), bond stability nih.govnih.gov |

| Molecular Docking | Simulation of binding to protein targets | Binding affinity, interaction modes, lead compound prioritization nih.govtandfonline.com |

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic properties | Bioavailability, metabolic stability, potential toxicity benthamdirect.com |

Expansion of Applications as Chemical Probes in Live-Cell Studies

Small-molecule fluorescent probes are indispensable tools for visualizing biological processes within living cells. dicp.ac.cnnih.gov The benzodioxole scaffold has been shown to be a core component of some fluorescent dyes, which are characterized by high photostability and large Stokes shifts. researchgate.netthieme-connect.comthieme-connect.com These are desirable properties for imaging agents, as they improve signal-to-noise ratios and minimize photodamage to cells.

Future research could focus on developing derivatives of this compound as novel chemical probes. The amine group provides a convenient handle for attaching these molecules to specific biomolecules or cellular structures. The fluorine atoms can enhance the photophysical properties and metabolic stability of the probe, making it suitable for long-term imaging experiments. mdpi.commit.edu

By modifying the structure, it may be possible to create fluorogenic probes—molecules that are non-fluorescent until they react with a specific enzyme or analyte within the cell. mit.edu Such probes would be highly valuable for studying enzyme activity and cellular dynamics with high spatial and temporal resolution. dicp.ac.cnyoutube.com

Exploration of Novel Biological Targets for Fluorinated Benzodioxole-Amine Derivatives

The benzodioxole moiety is present in numerous biologically active compounds, and its derivatives have been investigated for a range of therapeutic effects, including anticancer and anti-diabetic activities. rsc.orgresearchgate.net Fluorination is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comnih.govencyclopedia.pub

Future research should aim to explore novel biological targets for derivatives of this compound. The unique electronic properties conferred by the trifluoro substitution could lead to new structure-activity relationships and potentially novel mechanisms of action. mdpi.comresearchgate.net For example, derivatives could be designed and synthesized to target protein kinases, ion channels, or nuclear receptors that have not been previously associated with this chemical scaffold. The introduction of fluorine can also reduce off-target effects, leading to safer drug candidates. researchgate.netikprress.org

Known targets for related compounds, such as α1D-adrenoreceptors and 5-HT1A serotonin (B10506) receptors, could also be revisited to see if fluorinated analogs offer improved selectivity or potency. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of chemistry and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). acs.orgcas.orgpku.edu.cn These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating research and development. researchgate.net

For this compound, AI and ML can be integrated in several ways. Generative models can design novel derivatives in silico with optimized properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles. ikprress.org ML algorithms can be trained to predict the biological activity and potential toxicity of these virtual compounds, allowing researchers to focus on the most promising candidates.

Q & A

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <5% |

| C-F Bond Length | 1.34 Å (±0.02) |

What strategies mitigate regioselective fluorination challenges during benzodioxol derivative synthesis?

Advanced

Electron-directing groups (e.g., -NH₂) enhance regioselectivity. Computational DFT studies predict favorable fluorination sites by analyzing charge distribution. Experimentally, low-temperature electrophilic fluorination (e.g., Selectfluor®) reduces side reactions. For trifluoromethyl groups, radical trifluoromethylation (using Togni’s reagent) offers better control .

How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Advanced

Reconcile inconsistencies by:

- Validating computational models (e.g., B3LYP/6-31G*) against crystallographic data .

- Re-examizing solvent effects in NMR simulations (e.g., using PCM models in Gaussian).

- Cross-checking ¹⁹F NMR shifts with databases (e.g., PubChem) to identify anomalous peaks .

What methodological considerations apply when evaluating this compound as a potential enzyme inhibitor?

Q. Advanced

- Binding assays : Use surface plasmon resonance (SPR) or ITC to measure affinity. Account for fluorine’s electronegativity affecting hydrogen bonding.

- Docking studies : Include fluorine-specific force fields (e.g., CFF91) in molecular dynamics simulations .

- Metabolic stability : Assess defluorination risks via LC-MS in hepatocyte models.

How can researchers validate the purity of this compound in the presence of fluorinated byproducts?

Basic

HPLC with a C18 column and UV detection (λ = 254 nm) separates fluorinated impurities. GC-MS identifies volatile byproducts (e.g., trifluoroacetic acid). Quantitative ¹⁹F NMR integrates peaks relative to an internal standard (e.g., hexafluorobenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.